

Confirming the Structure of Propanenitrile using 2D NMR: A Comparative Guide

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For researchers, scientists, and drug development professionals, elucidating the precise structure of small molecules is a critical step in the discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, and two-dimensional (2D) NMR techniques provide an even deeper level of insight into molecular connectivity. This guide provides a detailed comparison of using 2D NMR experiments, specifically Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), to unequivocally confirm the structure of propanenitrile.

Propanenitrile (CH₃CH₂CN), a simple aliphatic nitrile, serves as an excellent model to demonstrate the power of 2D NMR in structural verification. Its straightforward structure allows for a clear illustration of the fundamental principles of these experiments.

1D NMR Spectral Data of Propanenitrile

Before delving into 2D techniques, it is essential to analyze the one-dimensional ¹H and ¹³C NMR spectra. These provide the foundational data for building the complete structural picture.

¹ H NMR Data	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Protons	~1.29	Triplet	3H	СН₃
~2.31	Quartet	2H	CH ₂	



¹³ C NMR Data	Chemical Shift (δ) ppm	Assignment
Carbons	~10.5	CH₃
~12.5	CH2	
~119.5	CN	_

Confirming Connectivity with 2D NMR

While 1D NMR provides strong evidence for the presence of a methyl (CH₃) and a methylene (CH₂) group adjacent to each other, 2D NMR experiments offer definitive proof of this connectivity and the direct attachment of protons to their respective carbon atoms.

Correlation Spectroscopy (COSY)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of propanenitrile, a cross-peak is expected between the signals of the methyl and methylene protons, confirming their adjacent positions in the molecule.

COSY Correlation	Proton 1 (δ ppm)	Proton 2 (δ ppm)	Conclusion
Cross-peak	~1.29 (CH₃)	~2.31 (CH ₂)	The methyl and methylene groups are vicinally coupled, confirming the ethyl fragment.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[1][2] This technique is invaluable for unambiguously assigning proton signals to their corresponding carbons. For propanenitrile, two cross-peaks are expected.



HSQC Correlation	¹ H Chemical Shift (δ ppm)	¹³ C Chemical Shift (δ ppm)	Conclusion
Cross-peak 1	~1.29	~10.5	The protons at ~1.29 ppm are directly bonded to the carbon at ~10.5 ppm (CH ₃).
Cross-peak 2	~2.31	~12.5	The protons at ~2.31 ppm are directly bonded to the carbon at ~12.5 ppm (CH ₂).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation

A solution of propanenitrile (5-10 mg) is prepared in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃) and transferred to a 5 mm NMR tube. The sample should be homogeneous and free of particulate matter.

1D NMR Data Acquisition

- ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR: A proton-decoupled experiment is typically used to obtain singlets for each carbon.
 A larger number of scans is usually required due to the low natural abundance of ¹³C.

2D NMR Data Acquisition

COSY (Correlation Spectroscopy):

Pulse Program: A standard gradient-selected COSY (e.g., cosygpqf) pulse sequence is used.



- Spectral Width: The spectral width in both dimensions (F1 and F2) is set to encompass all proton signals.
- Data Points: Typically, 1024 or 2048 data points are acquired in the direct dimension (t₂), and 256 to 512 increments are collected in the indirect dimension (t₁).
- Scans: The number of scans per increment is chosen based on the sample concentration, typically ranging from 2 to 8.
- Processing: The data is processed using a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

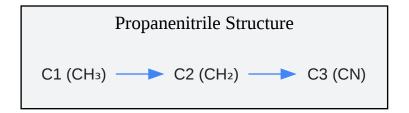
HSQC (Heteronuclear Single Quantum Coherence):

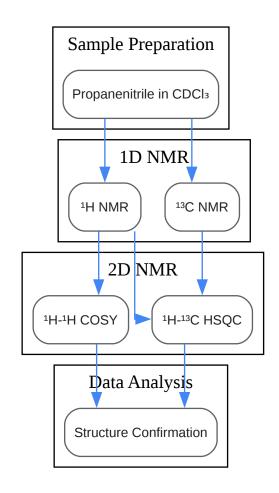
- Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.2) pulse sequence is employed.
- Spectral Width: The spectral width in the F2 dimension (¹H) is set to cover the proton chemical shift range, while the F1 dimension (¹³C) is set to cover the expected carbon chemical shift range.
- Data Points: Similar to COSY, 1024 or 2048 data points are acquired in F2, with 128 to 256 increments in F1.
- Scans: A higher number of scans per increment (e.g., 4-16) is generally required compared to COSY to achieve adequate signal-to-noise.
- Processing: The data is processed using appropriate window functions (e.g., squared sinebell in F2 and sine-bell in F1) and a two-dimensional Fourier transform.

Visualizing the Structural Confirmation

The relationships confirmed by the 2D NMR experiments can be visualized to provide a clear and concise representation of the structural elucidation process.







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References

• 1. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]



- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
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